3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Description

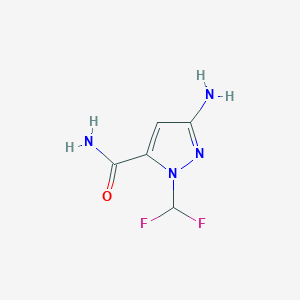

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a trifunctionalized pyrazole core: an amino group (-NH₂) at position 3, a difluoromethyl (-CF₂H) group at position 1, and a carboxamide (-CONH₂) at position 4. This compound’s molecular formula is C₅H₆F₂N₄O, with a molecular weight of 200.13 g/mol (calculated).

Pyrazole derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their structural versatility.

Properties

IUPAC Name |

5-amino-2-(difluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O/c6-5(7)11-2(4(9)12)1-3(8)10-11/h1,5H,(H2,8,10)(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOTZFIVKSIXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1N)C(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-5-carboxamide with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce amine-functionalized pyrazoles .

Scientific Research Applications

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative with diverse applications in medicinal chemistry and agriculture. The compound features a difluoromethyl group, enhancing its biological activity and stability, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Scientific Research Applications

- Medicinal Chemistry Pyrazole derivatives, including 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride, possess anti-inflammatory, analgesic, antibacterial, and antifungal properties. It has been investigated for its potential as an intermediate in synthesizing fungicides and other therapeutic agents. Its unique structure allows for the modulation of biological pathways, making it a candidate for pharmacological studies.

- Agrochemicals This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals.

Reactivity and Interactions

- Functional Groups The reactivity of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is influenced by its functional groups. The carboxylic acid moiety can undergo reactions such as esterification and amidation, while the amino group can participate in nucleophilic substitutions. The difluoromethyl group contributes to the compound's unique reactivity profile, allowing it to engage in various coupling reactions, often leading to more complex structures suitable for drug development.

- Binding Affinity Interaction studies have focused on its binding affinity with various biological targets. Preliminary data suggest that this compound may interact with enzymes involved in metabolic pathways relevant to disease states, showcasing its potential therapeutic applications. Studies on its interaction with cellular receptors could provide insights into its mechanism of action and efficacy as a drug candidate.

Related Compounds

Several compounds share structural similarities with 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride. Examples include:

- 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides: Small molecule activators of pyruvate kinase M2 (PKM2), attracting interest as potential anticancer therapies . They may achieve an antiproliferation response in cancer cells through modulation of the classic 'Warburg effect' characteristic of aberrant metabolism .

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Exhibits potential antifungal activity .

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: A series of novel compounds tested for activity against phytopathogenic fungi .

Additional Information

3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide also has several scientific research applications:

- Chemistry: Used as a building block in the synthesis of more complex molecules.

- Biology: Studied for potential biological activities, including enzyme inhibition and receptor binding.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: Used in the development of new materials and as a catalyst in certain industrial processes. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Mechanism of Action

The mechanism of action of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Fluorinated Groups : The difluoromethyl (-CF₂H) group in the target compound offers moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃) in Isopyrazam and Sedaxane. This difference impacts binding affinity in biological targets, as seen in Sedaxane’s superior fungicidal activity due to stronger electron withdrawal .

- Amino Group: The amino group at position 3 distinguishes the target compound from non-amino analogs like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide . This group may enhance solubility or serve as a hydrogen-bond donor in receptor interactions.

Molecular Weight and Pharmacokinetics

Higher molecular weight analogs often exhibit prolonged half-lives due to increased protein binding .

Biological Activity

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative known for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. The compound's unique structure, featuring a difluoromethyl group, enhances its biological activity and stability, making it a valuable candidate for drug development and agricultural applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group significantly increases binding affinity to various enzymes and receptors, while the pyrazole ring facilitates interactions through hydrogen bonding and hydrophobic effects. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, which are critical for its observed biological effects .

Biological Activities

Research has indicated that this compound exhibits several pharmacological activities:

- Antitumor Activity : Pyrazole derivatives have shown promise as anticancer agents, particularly against breast cancer cell lines. The compound has been tested in combination with doxorubicin, demonstrating potential synergistic effects that enhance cytotoxicity against resistant cancer cells .

- Anti-inflammatory Properties : Studies have reported that derivatives of this compound exhibit anti-inflammatory activities, with some compounds showing selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes .

- Antifungal and Antibacterial Effects : The compound has been evaluated for its antifungal activities against various phytopathogenic fungi. It has demonstrated moderate to excellent efficacy, making it a candidate for agricultural fungicides .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the pyrazole structure influence biological activity. For instance, the introduction of different substituents on the pyrazole ring or variations in the carboxamide group can significantly alter the compound’s potency against specific biological targets .

Case Studies

Several studies have explored the biological potential of this compound:

- Antitumor Studies : In vitro tests on MCF-7 and MDA-MB-231 breast cancer cell lines indicated that certain derivatives exhibited significant cytotoxicity. The combination therapy with doxorubicin showed improved efficacy compared to monotherapy .

- Antifungal Activity : A series of derivatives were synthesized and tested against seven phytopathogenic fungi. Notably, one compound outperformed standard fungicides like boscalid in inhibiting fungal growth .

- Anti-inflammatory Research : Compounds derived from this pyrazole were evaluated for their inhibitory effects on COX enzymes, with some demonstrating superior anti-inflammatory properties compared to established drugs such as celecoxib .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via a one-step process involving the reaction of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with an amine or its salt under controlled conditions . Key variables include:

- Temperature : Optimal yields are achieved at 60–80°C to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst : Use of acid catalysts (e.g., HCl) accelerates imine formation.

For characterization, combine NMR (¹H/¹³C) with LC-MS to confirm regioselectivity and purity. Evidence from analogous pyrazole carboxamides suggests that substituting the amine source (e.g., ammonium acetate vs. alkylamines) alters steric and electronic properties of the final product .

Basic: How should researchers address low aqueous solubility of this compound in biological assays?

Methodological Answer:

Low solubility is a common limitation (observed in structurally similar pyrazole carboxamides ). Mitigation strategies include:

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.

- pH adjustment : Test solubility in buffers (pH 2–9) to identify ionizable groups.

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety.

Validate solubility using dynamic light scattering (DLS) or nephelometry. Note that solubility improvements must not compromise target binding affinity .

Advanced: What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is recommended for modeling electronic properties . Key steps:

Geometry optimization : Use Gaussian 09W or similar software to minimize energy.

Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).

Solvent effects : Apply the Polarizable Continuum Model (PCM) for aqueous or DMSO environments.

DFT studies on related pyrazole derivatives revealed that electron-withdrawing groups (e.g., difluoromethyl) lower LUMO energies, enhancing electrophilicity . Compare theoretical results with experimental UV-Vis or cyclic voltammetry data.

Advanced: How can structural analogs guide SAR studies for optimizing pharmacological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies benefit from:

- Core modifications : Replace the difluoromethyl group with trifluoromethyl or chloro substituents to assess steric and electronic effects .

- Carboxamide substitutions : Test alkyl/aryl amines (e.g., 4-methylphenyl vs. cyclohexyl) to modulate lipophilicity and hydrogen-bonding capacity.

Data from factor Xa inhibitors (e.g., DPC423) demonstrate that pyrazole carboxamides with biphenyl P4 groups exhibit enhanced target affinity and oral bioavailability . Use molecular docking (AutoDock Vina) to prioritize analogs for synthesis.

Advanced: How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

Contradictions often arise from assay variability. Standardize protocols by:

- Enzyme source : Use recombinant proteins from consistent expression systems (e.g., HEK293 vs. E. coli).

- Inhibition mode : Distinguish competitive vs. allosteric mechanisms via Lineweaver-Burk plots.

- Control compounds : Include reference inhibitors (e.g., rivaroxaban for factor Xa studies ).

Re-evaluate potency under physiological ion concentrations (e.g., Ca²⁺ for coagulation factors) and validate using orthogonal assays (e.g., SPR vs. fluorogenic substrates).

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

Refer to GHS guidelines for pyrazole derivatives :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Storage : Store sealed at 2–8°C in desiccated conditions to prevent hydrolysis.

Dispose of waste via approved chemical disposal protocols (e.g., neutralization for acidic/basic byproducts).

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is ideal. Key considerations:

- Crystallization : Use slow evaporation in ethanol/water (7:3) or DCM/hexane mixtures.

- Data collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply SHELXL-97 for structure solution.

For dynamic structural insights, pair SC-XRD with solid-state NMR to analyze conformational flexibility.

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

Address metabolic hotspots identified via LC-MS/MS metabolite profiling:

- Block oxidative sites : Introduce deuterium at methyl groups or fluorinate aromatic rings to hinder CYP450-mediated oxidation .

- Enhance glucuronidation : Modify the carboxamide to include electron-donating groups (e.g., methoxy) to promote Phase II conjugation.

Validate stability in liver microsomes (human/rodent) and correlate with pharmacokinetic parameters (e.g., t₁/₂, Cl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.